(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione
Overview
Description
“(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.24 and consists of 28 atoms . It is also known by other names such as (5S)-5-(1H-indol-3-ylmethyl)hydantoin and ZINC01682922 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: N1C(=O)NC([C@@H]1CC2=C[NH]C3=C2C=CC=C3)=O . This notation provides a way to represent the structure of the molecule in a textual format.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 229.24, and a molecular formula of C12H11N3O2 . Additional properties such as density, melting point, and boiling point were not found in the search results .Scientific Research Applications
Anti-Proliferative Activity in Cancer Research
(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione and its analogs have been extensively studied for their anti-proliferative properties against various cancer cell lines. For instance, a series of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs showed significant anti-proliferative activity against breast and lung cancer cell lines (Reddy et al., 2010). Similarly, compounds derived from this compound demonstrated potent growth inhibition against melanoma and ovarian cancer cells, indicating their potential as lead compounds for antitumor agents (Penthala et al., 2011).
Radiosensitizing Agents
These compounds have also been evaluated for their ability to enhance the efficacy of radiotherapy in cancer treatment. Certain analogs were identified as potent radiosensitizing agents against specific cancer cell lines, suggesting their use in combination with radiation therapy (Reddy et al., 2010).
DNA Binding Studies
Studies on the DNA binding affinity of imidazolidine derivatives, including this compound, have been conducted. These studies found that certain derivatives exhibit significant DNA binding propensity, comparable or greater than some clinically used anticancer drugs (Shah et al., 2013). This property is crucial for the development of effective anti-cancer drugs.
Neuropharmacological Applications
Some derivatives of this compound have shown affinity for serotonin receptors and the serotonin transporter, suggesting potential use in the treatment of depression and anxiety disorders (Czopek et al., 2013).
HIV-1 Fusion Inhibitors
Research has also focused on the synthesis of derivatives of this compound as HIV-1 fusion inhibitors. Certain compounds in this series have demonstrated promising anti-HIV activities (Ibrahim et al., 2020).
Photophysical Behavior in Fluorescent Studies
The photophysical behavior of derivatives of this compound has been studied for their potential in bioorthogonal chemistry. These compounds show strong absorptions and are highly emissive, indicating their utility in fluorescence-based applications (Garre et al., 2019).
Hyp
oglycemic ActivityResearch into imidazopyridine thiazolidine-2,4-diones, closely related to this compound, has demonstrated their potential as hypoglycemic agents. These compounds have shown effects on insulin-induced adipocyte differentiation and exhibited hypoglycemic activity in diabetic models, making them candidates for further studies in diabetes treatment (Oguchi et al., 2000).
Molecular Docking and Drug Design
Imidazolidine-2,4-dione derivatives, including those related to this compound, have been the subject of molecular docking studies. These studies support their potential in drug design, particularly in targeting androgen receptors (Jawhar et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
(5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUREKIGAKIKIL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H]3C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364345 | |
Record name | (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-80-2 | |
Record name | (5S)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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